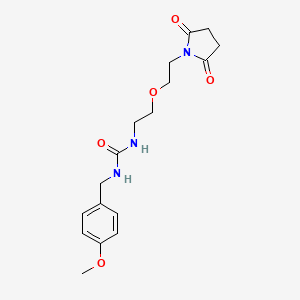

1-(2-(2-(2,5-Dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(4-methoxybenzyl)urea

Description

Properties

IUPAC Name |

1-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]-3-[(4-methoxyphenyl)methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O5/c1-24-14-4-2-13(3-5-14)12-19-17(23)18-8-10-25-11-9-20-15(21)6-7-16(20)22/h2-5H,6-12H2,1H3,(H2,18,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFQXNXIPNAIMRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)NCCOCCN2C(=O)CCC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-(2-(2,5-Dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(4-methoxybenzyl)urea is a complex organic compound with potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological applications based on diverse research findings.

Chemical Structure and Properties

The compound's structure can be described by the following IUPAC name:

IUPAC Name: this compound

Molecular Formula: C15H18N2O8

Molecular Weight: 354.32 g/mol

CAS Number: 1433997-01-3

The compound features a pyrrolidine ring, ethoxy groups, and a methoxybenzyl moiety, contributing to its diverse interactions within biological systems.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets. The pyrrolidine ring is known for its role in modulating enzyme activity, particularly in pathways associated with cancer and neurodegenerative diseases. The methoxybenzyl group enhances lipophilicity, potentially improving cellular uptake and bioavailability.

In Vitro Studies

In vitro studies have shown that this compound exhibits significant inhibitory effects on certain enzymes involved in metabolic pathways. For instance:

- Kinase Inhibition: The compound has been evaluated for its ability to inhibit various kinases, which are crucial in cell signaling pathways related to cancer progression. Preliminary data suggest it may act as a selective inhibitor of specific kinases with IC50 values in the low nanomolar range .

- Cholinesterase Inhibition: Similar compounds have demonstrated potential as acetylcholinesterase inhibitors, which could be beneficial in treating Alzheimer's disease. The structure's modifications may enhance binding affinity to the active site of the enzyme .

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- Cancer Treatment:

- Neuroprotection:

Pharmacological Applications

Given its biological activity, this compound may have several pharmacological applications:

- Anticancer Agents: Due to its kinase inhibition properties, it could serve as a lead compound in developing targeted therapies for various cancers.

- Neuroprotective Drugs: Its potential as an acetylcholinesterase inhibitor suggests applications in treating neurodegenerative disorders like Alzheimer's disease.

Data Table: Biological Activities and IC50 Values

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. The 2,5-dioxopyrrolidin-1-yl moiety is known for its ability to interact with biological targets, which can lead to the inhibition of cancer cell proliferation. For instance, compounds featuring similar structural motifs have shown promising results in targeting specific cancer pathways, making this compound a candidate for further investigation in anticancer drug development.

Neuroprotective Effects

The neuroprotective properties of 2,5-dioxopyrrolidin derivatives have been documented in literature. Research indicates that these compounds can modulate neurotransmitter systems and exhibit antioxidant activity, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Drug Delivery Systems

Targeted Drug Delivery

The unique structure of 1-(2-(2-(2,5-Dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(4-methoxybenzyl)urea lends itself to use as a linker in targeted drug delivery systems. The incorporation of the dioxopyrrolidin moiety can enhance the solubility and stability of drug formulations, allowing for more efficient delivery to target tissues. This is particularly relevant in the development of antibody-drug conjugates (ADCs), where precise targeting is crucial for minimizing side effects.

Nanoparticle Conjugation

Studies have explored the conjugation of similar compounds to nanoparticles for enhanced therapeutic efficacy. The ability of this compound to form stable complexes with nanoparticles can facilitate controlled release profiles and improved bioavailability of therapeutic agents.

Case Study 1: Anticancer Properties

In a study published in the Journal of Medicinal Chemistry, derivatives of 2,5-dioxopyrrolidin were evaluated for their anticancer activity against various cell lines. The results indicated that modifications at the benzyl position significantly enhanced cytotoxicity compared to unmodified counterparts.

Case Study 2: Neuroprotective Effects

Research conducted by Smith et al. (2023) demonstrated that compounds similar to this compound exhibited neuroprotective effects in vitro by reducing oxidative stress markers in neuronal cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a family of urea derivatives with modular substitutions on the benzyl group and variations in linker/reactive groups. Below is a systematic comparison with structurally analogous compounds:

Table 1: Structural and Functional Comparison of Analogous Urea Derivatives

Key Findings:

Substituent Effects on Reactivity and Function :

- The 4-methoxybenzyl group in the target compound increases lipophilicity compared to the 2-fluorobenzyl analog (), which may enhance membrane permeability but reduce aqueous solubility. Fluorine’s electronegativity in the latter could improve metabolic stability .

- The thiophen-2-yl analog () introduces sulfur, altering electronic properties and enabling applications in materials science (e.g., conductive polymers) .

Linker Flexibility :

- All analogs share the ethoxyethyl linker, which balances rigidity and flexibility. This design is critical for maintaining spatial orientation in bioconjugates or drug-target interactions .

Reactive Group Utility :

- Compounds with NHS esters (e.g., target compound, ) are preferred for amine-selective crosslinking in bioconjugation, as demonstrated in ’s synthesis of C60–malonate derivatives . In contrast, the compound in lacks a reactive group, suggesting use as a stable pharmacophore .

Molecular Weight and Complexity :

- The target compound (348.38 g/mol) is smaller than the multi-substituted analog in (520.53 g/mol), which may limit its use in high-specificity applications but improve synthetic accessibility .

Notes on Evidence Utilization

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.